2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride
Description
2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is a halogenated derivative of phenacyl chloride (2-chloroacetophenone), characterized by two chlorine atoms at the 2' and 3' positions of the aromatic ring and a difluoromethoxy (-OCF₂H) group at the 5' position. This compound belongs to the α-halo ketone family, known for their reactivity in nucleophilic substitution and elimination reactions.
Properties
IUPAC Name |
2-chloro-1-[2,3-dichloro-5-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)5-1-4(16-9(13)14)2-6(11)8(5)12/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJZAUDURNTUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ether as the reagent.
Phenacyl Chloride Formation: The final step involves the formation of the phenacyl chloride moiety, typically through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the phenacyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ether or ester derivatives, while oxidation and reduction can lead to the formation of different functional groups on the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H5Cl2F2O2
- Molecular Weight : Approximately 289.5 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : 92-96°C
The compound features two chlorine atoms and a difluoromethoxy group, which enhance its reactivity and potential applications in various chemical reactions.
Chemistry
- Photoaffinity Labeling : 2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is widely used as a photoaffinity label to study the interactions between small molecules and proteins. Upon exposure to light, it forms covalent bonds with target biomolecules, allowing researchers to map interactions and identify binding sites.
- Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions.
Biology
- Photolabile Protecting Group : The compound acts as a photolabile protecting group for peptides and proteins. This property enables controlled release of biomolecules upon light activation, facilitating studies on protein dynamics and interactions in live cells.
- Enzyme Inhibition Studies : It is employed in studies involving enzyme inhibition, where its ability to form covalent bonds with active sites can help elucidate mechanisms of action for various enzymes.
Medicine
- Drug Development : The compound's unique properties make it a candidate for developing novel therapeutic agents. Its ability to selectively interact with biological targets can lead to the design of drugs that are activated by light, improving the specificity and reducing side effects in treatments such as cancer therapy.
- Controlled Drug Delivery Systems : Researchers are exploring its use in drug delivery systems that utilize light to trigger the release of therapeutic agents at targeted sites within the body.
Case Study 1: Photoaffinity Labeling in Protein Interaction Studies
In a study investigating protein-ligand interactions, researchers utilized this compound as a photoaffinity label. By exposing the labeled proteins to UV light, they successfully identified binding sites on target proteins, providing insights into the molecular mechanisms underlying specific biological functions.
Case Study 2: Development of Light-Activated Therapeutics
A team focused on developing light-sensitive drugs incorporated this compound into their formulations. The results indicated that upon UV exposure, the drug was released at targeted locations, demonstrating enhanced efficacy and reduced systemic toxicity compared to traditional delivery methods.
Summary of Applications
| Application Area | Specific Use |
|---|---|
| Chemistry | Photoaffinity labeling; synthetic intermediate |
| Biology | Photolabile protecting group; enzyme inhibition studies |
| Medicine | Drug development; controlled drug delivery systems |
Mechanism of Action
The mechanism by which 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride exerts its effects involves its interaction with specific molecular targets. The phenacyl chloride moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Observations :
- Bromine substituents (e.g., in 3',4'-dibromo-5'-fluorophenacyl chloride) introduce steric bulk, reducing reaction rates in nucleophilic substitutions .
- Electronic Effects: Chlorine and difluoromethoxy groups are strong electron-withdrawing moieties, stabilizing enolate intermediates during base-mediated reactions, as seen in phenacyl chloride derivatives .
Reactivity Differences :
- Base-induced reactions of phenacyl chloride yield products like diphenacyl (40–65%) and acetophenone (10%) under mild conditions, while heating promotes rearranged products (e.g., dibenzyl ketone) via Favorskii mechanisms .
- The target compound’s electron-withdrawing substituents may slow enolate formation but enhance stability of intermediates, altering product distributions compared to less-substituted analogs .
Biological Activity
2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Chemical Formula : C9H5Cl2F2O2
- Molecular Weight : Approximately 251.04 g/mol
Its structure includes dichloro and difluoromethoxy functional groups attached to a phenacyl chloride backbone, which enhances its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including:
- Antibacterial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Antifungal Activity : Investigated for potential antifungal effects.
- Anticancer Potential : Studies indicate it may induce apoptosis in cancer cells, suggesting a role in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Electrophilic Nature : The compound acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein functions, which is critical for its therapeutic potential.
- Induction of Apoptosis : Evidence suggests that the compound may trigger programmed cell death in cancer cells, potentially through pathways involving caspases or other apoptotic factors.
Research Findings and Case Studies
Several studies have investigated the biological activity and efficacy of this compound. Key findings include:
- Antimicrobial Efficacy : In vitro assays demonstrate that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Cytotoxicity Studies : Research has assessed the cytotoxic effects on various cancer cell lines, revealing that this compound can effectively reduce cell viability in a dose-dependent manner .
Comparative Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli and S. aureus | |
| Antifungal | Potential activity against Candida species | |
| Anticancer | Induces apoptosis in MDA-MB-231 cells |
Future Directions
The unique properties of this compound warrant further investigation. Future research could focus on:
- Mechanistic Studies : Elucidating the specific pathways through which this compound induces apoptosis and inhibits microbial growth.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Structural Modifications : Exploring derivatives of this compound to enhance its bioactivity and selectivity towards target cells.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2',3'-dichloro-5'-(difluoromethoxy)phenacyl chloride from its benzoic acid precursor?
- Methodology : Use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with catalytic DMF. Reflux at 50–60°C for 6–12 hours ensures complete conversion to the acid chloride. Excess reagents are removed via vacuum distillation .
- Key Variables :
- Reagent Choice : Oxalyl chloride minimizes side reactions compared to SOCl₂ in DMF-catalyzed systems .
- Solvent : DCM or toluene ensures solubility and facilitates azeotropic drying .
- Temperature : Prolonged reflux (≥6 hours) improves yield by >20% compared to room-temperature reactions .
Q. How can researchers safely handle this compound given its reactivity and toxicity?
- Protocols :
- Use fume hoods and nitrile gloves to avoid inhalation or skin contact (CAS-related hazards in ).
- Quench residual acid chlorides with dry methanol or aqueous NaHCO₃ before disposal .
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Q. What analytical techniques are recommended for characterizing purity and structure?
- LC-MS : Monitor reaction progress via molecular ion peaks (e.g., m/z 335 for analogous compounds) .
- ¹H/¹³C NMR : Identify chloro- and difluoromethoxy substituents (δ 4.5–5.5 ppm for OCHF₂; δ 7.2–8.1 ppm for aromatic protons) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1720–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in base-mediated reactions of this compound?
- Mechanistic Insight : With potassium tert-butoxide, enolate formation dominates, leading to rearranged products (e.g., phenylacetic acid derivatives) or dimerization (e.g., diphenacyl). Hydrolysis method (acetic acid vs. aqueous NH₄Cl) alters product ratios due to neutralization kinetics .
- Case Study : In phenacyl chloride reactions, acetic acid quenching yields 39% acetophenone and 32% phenacyl chloride, while NH₄Cl favors diphenacyl (40–65%) .
Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution?
- Strategies :
- Directed Metalation : Use AlCl₃ to guide chlorination/fluorination to the ortho/para positions .
- Competitive Experiments : Compare nitration/halogenation rates under varying temperatures (e.g., 0°C vs. reflux) to map electronic effects .
- Computational Modeling : DFT calculations predict activation barriers for substituent-directed reactions .
Q. What are the challenges in purifying this compound from byproducts like diphenacyl or hydrolyzed acids?
- Solutions :
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to isolate pure phenacyl chloride derivatives (≥95% recovery) .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate nonpolar byproducts .
- Acid-Base Extraction : Hydrolyzed acids are removed via aqueous NaHCO₃ wash, leaving the neutral target compound in organic phases .
Data Contradiction Analysis
Q. Why do reported yields for phenacyl chloride derivatives vary significantly across studies?
- Root Causes :
- Quenching Methods : Rapid neutralization (e.g., acetic acid) traps intermediates, while slow hydrolysis (aqueous NH₄Cl) allows equilibration .
- Catalyst Purity : Trace moisture in AlCl₃ reduces Friedel-Crafts acylation efficiency by 15–30% .
Methodological Recommendations
- Synthetic Optimization : Replace SOCl₂ with oxalyl chloride in DCM/DMF to reduce HCl gas emission and improve safety .
- Scale-Up : For gram-scale synthesis, use continuous flow reactors to maintain temperature control and minimize exotherms .
- Troubleshooting NMR Splitting : Deuterated DMSO resolves overlapping peaks for chloro and difluoromethoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
